Acetaldehyde ethyl cis-3-hexenyl acetal Acetaldehyde ethyl cis-3-hexenyl acetal
Brand Name: Vulcanchem
CAS No.: 28069-74-1
VCID: VC2025583
InChI: InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6-
SMILES: CCC=CCCOC(C)OCC
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

Acetaldehyde ethyl cis-3-hexenyl acetal

CAS No.: 28069-74-1

Cat. No.: VC2025583

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

Acetaldehyde ethyl cis-3-hexenyl acetal - 28069-74-1

Specification

CAS No. 28069-74-1
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name (Z)-1-(1-ethoxyethoxy)hex-3-ene
Standard InChI InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6-
Standard InChI Key PAEBAEDUARAOSG-SREVYHEPSA-N
Isomeric SMILES CC/C=C\CCOC(C)OCC
SMILES CCC=CCCOC(C)OCC
Canonical SMILES CCC=CCCOC(C)OCC

Introduction

Chemical Identity and Structural Characteristics

Acetaldehyde ethyl cis-3-hexenyl acetal belongs to the acetal family, featuring a 1,1-diethoxyethane backbone substituted with a cis-3-hexenyl group. Its molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.27 g/mol . The compound’s stereochemistry is defined by the cis configuration at the double bond in the hexenyl chain, a critical determinant of its olfactory profile .

Structural Confirmation

  • SMILES Notation: CC/C=C\CCOC(C)OCC

  • InChIKey: PAEBAEDUARAOSG-SREVYHEPSA-N

  • Stereoisomerism: Eight stereoisomers are theoretically possible, but the Z,Z configuration is industrially prevalent due to its superior sensory properties .

Physical and Chemical Properties

Physicochemical Parameters

PropertyValueSource
AppearanceColorless to pale yellow liquid
Boiling Point198°C
Flash Point70°C
Density (20°C)0.86 g/cm³
Refractive Index (20°C)1.422
Water Solubility3.061 mg/L (predicted)
Log K<sub>OW</sub>4.7

The compound’s low water solubility and moderate lipophilicity (Log K<sub>OW</sub> = 4.7) suggest preferential partitioning into organic phases, aligning with its use in hydrophobic matrices like perfumes .

Stability and Reactivity

  • Chemical Stability: Stable under alkaline conditions but hydrolyzes in acidic environments (pH < 5) .

  • Decomposition Products: Carbon monoxide and carbon dioxide upon combustion .

  • Storage Recommendations: Store under inert gas (e.g., nitrogen) at <15°C to prevent oxidation .

Synthesis and Industrial Production

Acetal Exchange Methodology

The predominant synthesis route involves acid-catalyzed acetal exchange between cis-3-hexen-1-ol and acetaldehyde diethyl acetal :

  • Reaction Scheme:

    CH₃CH(OCH₂CH₃)₂ + HO(CH₂)₂CH=CHCH₂CH₃ → CH₃CH(OCH₂CH₂CH=CHCH₂CH₃)(OCH₂CH₃) + CH₃CH₂OH\text{CH₃CH(OCH₂CH₃)₂ + HO(CH₂)₂CH=CHCH₂CH₃ → CH₃CH(OCH₂CH₂CH=CHCH₂CH₃)(OCH₂CH₃) + CH₃CH₂OH}
  • Catalysts: Pyridinium p-toluenesulfonate or p-toluenesulfonic acid (0.5–5 wt%) .

  • Conditions: 40–50°C under reduced pressure (10 mmHg) to remove ethanol byproduct .

Process Optimization

  • Yield: >99% purity achievable via vacuum distillation with triethanolamine stabilization .

  • Byproduct Mitigation: Washing with aqueous Na₂CO₃ eliminates residual acids .

Applications in Fragrance and Flavor Industries

Olfactory Profile

  • Odor Threshold: 1 ppm in dipropylene glycol, characterized by green, herbaceous, and mushroom-like notes .

  • Synergistic Blends: Enhances fruity-floral accords when combined with aldehydes (e.g., Heptanal) .

Regulatory Compliance

  • FEMA GRAS Status: Approved under FEMA 3775 for food flavoring .

  • JECFA Evaluation: Deemed safe with an Acceptable Daily Intake (ADI) of 0–0.03 mg/kg .

ApplicationConcentration (ppm)Function
Perfumes10–50Top-note enhancer
Cosmetic Creams5–20Stabilizer for green notes
Processed Foods≤1Flavor modifier

Toxicological and Ecotoxicological Assessment

Environmental Impact

  • Aquatic Toxicity: Classified as harmful to aquatic life (EC₅₀ < 100 mg/L) .

  • Persistence: Readily biodegradable under OECD 301 standards .

Analytical Characterization

Chromatographic Methods

  • HPLC Conditions:

    • Column: Newcrom R1 (C18, 150 × 4.6 mm, 5 μm) .

    • Mobile Phase: Acetonitrile/water (70:30) + 0.1% H₃PO₄ .

    • Retention Time: 4.2 min .

Spectroscopic Data

  • IR (neat): 3010 cm⁻¹ (C=C stretch), 1655 cm⁻¹ (acetal C-O) .

  • ¹H NMR (CDCl₃): δ 5.35 (m, 2H, CH=CH), 4.50 (q, 1H, OCH₂), 1.30 (t, 3H, CH₂CH₃) .

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